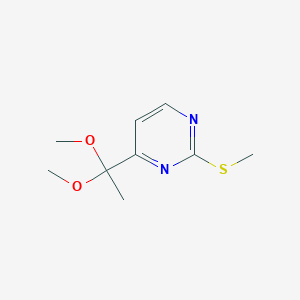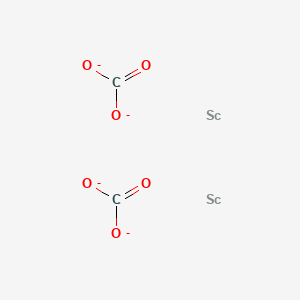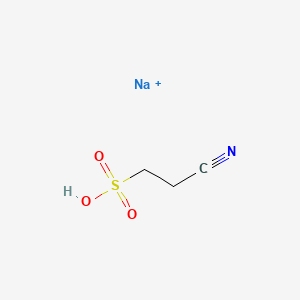
4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine
Übersicht
Beschreibung
4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine, commonly known as DMEMP, is a pyrimidine derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMEMP is a white crystalline powder that is soluble in water and organic solvents. This compound has shown promising results in various studies, making it a subject of interest for many researchers.
Wirkmechanismus
DMEMP has been found to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, DMEMP can induce cell death in cancer cells. Additionally, DMEMP has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
DMEMP has been found to induce apoptosis in cancer cells by inhibiting the activity of thymidylate synthase. Additionally, DMEMP has also been found to inhibit the activity of COX-2, which can reduce inflammation. DMEMP has also been found to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
DMEMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, DMEMP has been found to have low toxicity, making it safe for use in lab experiments. However, DMEMP has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on DMEMP. One possible direction is to investigate the potential of DMEMP as a treatment for inflammatory diseases. Additionally, further studies can be conducted to explore the mechanism of action of DMEMP and its potential applications in cancer research. Finally, research can be conducted to develop new synthesis methods for DMEMP that can improve its solubility and reduce its production costs.
In conclusion, DMEMP is a pyrimidine derivative that has shown promising results in various studies. It has potential applications in cancer research and the treatment of inflammatory diseases. DMEMP inhibits the activity of thymidylate synthase and COX-2, inducing apoptosis in cancer cells and reducing inflammation. DMEMP has several advantages for lab experiments, including its stability and low toxicity. However, its low solubility in water can make it difficult to work with. Future research can focus on exploring the potential of DMEMP as a treatment for inflammatory diseases, investigating its mechanism of action, and developing new synthesis methods.
Wissenschaftliche Forschungsanwendungen
DMEMP has been found to have potential applications in various fields of scientific research. One of the most significant applications of DMEMP is in the field of cancer research. Studies have shown that DMEMP has anti-tumor properties and can induce apoptosis in cancer cells. Additionally, DMEMP has also been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
4-(1,1-dimethoxyethyl)-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(12-2,13-3)7-5-6-10-8(11-7)14-4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGAVDPVWSQJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)SC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470611 | |
| Record name | 4-(1,1-dimethoxy-ethyl)-2-methylsulfanyl-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
521092-35-3 | |
| Record name | 4-(1,1-dimethoxy-ethyl)-2-methylsulfanyl-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(2,5-Dichlorophenyl)methyl]hydrazine](/img/structure/B3053154.png)
![[(2,3-Dichlorophenyl)methyl]hydrazine](/img/structure/B3053155.png)


![2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3053158.png)

